2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide
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Overview
Description
2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms and a sulfonamide group
Preparation Methods
The synthesis of 2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzenesulfonyl chloride with 4-(trifluoromethyl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Scientific Research Applications
2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
2,4-difluoro-N-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide: Similar in structure but with a methyl group instead of a hydrogen atom.
Trifluoromethanesulfonamide: Contains a trifluoromethyl group but lacks the aromatic ring structure.
Other fluorinated sulfonamides: These compounds share the sulfonamide group and fluorine atoms but differ in their specific substituents and overall structure
Properties
Molecular Formula |
C14H10F5NO2S |
---|---|
Molecular Weight |
351.29 g/mol |
IUPAC Name |
2,4-difluoro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H10F5NO2S/c15-11-5-6-13(12(16)7-11)23(21,22)20-8-9-1-3-10(4-2-9)14(17,18)19/h1-7,20H,8H2 |
InChI Key |
SBEXDXURJJMLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C(F)(F)F |
Origin of Product |
United States |
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